Bovinic acid

Catalog No.
S620848
CAS No.
2540-56-9
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bovinic acid

CAS Number

2540-56-9

Product Name

Bovinic acid

IUPAC Name

(9Z,11E)-octadeca-9,11-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-10H,2-6,11-17H2,1H3,(H,19,20)/b8-7+,10-9-

InChI Key

JBYXPOFIGCOSSB-GOJKSUSPSA-N

SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Synonyms

(9Z,11E)-9,11-octadecadienoic acid, 9,11-isolinoleic acid, 9,11-linoleic acid, 9,11-linoleic acid, (E,E)-isomer, 9,11-linoleic acid, (E,Z)-isomer, 9,11-linoleic acid, (Z,E)-isomer, 9,11-linoleic acid, (Z,Z)-isomer, 9,11-linoleic acid, potassium salt, 9,11-octadecadienoate, 9,11-octadecadienoic acid, 9-cis-11-trans-octadecadienoic acid, c9t11 CLA, cis-9-trans-11-octadecadienoic acid, octadeca-9,11-dienoic acid, rumenic acid

Canonical SMILES

CCCCCCC=CC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCC/C=C/C=C\CCCCCCCC(=O)O

Bovinic acid, also known as rumenic acid, is a type of conjugated linoleic acid (CLA) found in the fat of ruminant animals like cows, sheep, and goats []. It's present in dairy products like milk and cheese, and is considered the main CLA found in our diet []. Research suggests bovinic acid may have potential health benefits, making it a subject of scientific interest [, ].


Molecular Structure Analysis

Bovinic acid has a complex molecular structure with 18 carbon atoms, a carboxylic acid group (COOH), and a double bond configuration. Its specific structure is cis-9, trans-11 octadecadienoic acid, meaning it has a double bond between the 9th and 10th carbon atoms (cis) and another double bond between the 11th and 12th carbon atoms (trans) []. This specific arrangement of double bonds differentiates it from other types of CLAs [].


Chemical Reactions Analysis

Limited information is available on the specific chemical reactions involving bovinic acid. However, as a fatty acid, it can undergo typical fatty acid reactions like esterification, where it reacts with alcohols to form esters []. Additionally, the double bonds in its structure make it susceptible to reactions like hydrogenation, where the double bonds are saturated with hydrogen atoms [].


Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of bovinic acid is scarce. However, general properties of CLAs can provide some insights. CLAs are typically colorless to slightly yellow oils or fats with a melting point around room temperature and a boiling point above 300°C []. They are generally insoluble in water but soluble in organic solvents like chloroform and hexane [].

Research suggests bovinic acid may have various health benefits, although the exact mechanisms are still under investigation. Some proposed mechanisms include []:

  • Anti-cancer effects: Bovinic acid may influence cell growth and survival pathways, potentially inhibiting cancer cell proliferation [].
  • Anti-atherosclerotic effects: It might play a role in reducing cholesterol levels and inflammation, potentially contributing to heart health [].

Conjugated Linoleic Acid (CLA) and its Isomers:

Bovinic acid, also known as cis-9,trans-11-conjugated linoleic acid (CLA), is a specific isomer of CLA, a naturally occurring polyunsaturated fatty acid. CLA is found in various ruminant animals like cows, sheep, and goats, and exists in several isomeric forms, each with potentially different biological effects. Bovinic acid is the most studied and potentially beneficial isomer among them [].

Potential Anticancer Properties:

Several studies have investigated the potential anticancer properties of bovinic acid. In vitro and in vivo studies suggest that it may inhibit the growth and proliferation of various cancer cell lines, including breast, colon, and prostate cancer cells [, , ]. These studies propose mechanisms like inducing cell death (apoptosis), inhibiting cell cycle progression, and reducing angiogenesis (formation of new blood vessels that nourish tumors) [, , ]. However, further research is needed to confirm these findings and understand the underlying mechanisms completely.

Antiatherogenic Effects:

Bovinic acid has also been studied for its potential antiatherogenic effects, meaning it might help prevent the formation of plaque buildup in arteries, a contributing factor to atherosclerosis. Studies suggest that bovinic acid may improve blood lipid profiles by reducing low-density lipoprotein (LDL) cholesterol, also known as "bad" cholesterol, and increasing high-density lipoprotein (HDL) cholesterol, or "good" cholesterol []. However, the exact mechanisms and long-term effects of bovinic acid on cardiovascular health require further investigation.

Other Potential Applications:

In addition to the above, bovinic acid is being explored for its potential roles in various other areas, including:

  • Anti-inflammatory effects: Studies suggest bovinic acid might possess anti-inflammatory properties, potentially beneficial for conditions like inflammatory bowel disease and arthritis.
  • Body composition: Some studies have investigated the effects of bovinic acid on body composition, suggesting it might play a role in reducing body fat mass and increasing lean muscle mass. However, the results are inconsistent, and more research is needed to confirm these findings.

Physical Description

Solid

XLogP3

7.1

Appearance

Unit:25 mgSolvent:nonePurity:98+%Physical liquid

UNII

46JZW3MR59

Other CAS

2540-56-9

Wikipedia

Rumenic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Modify: 2023-08-15
1. Helen B. MacDonald, Journal of the Amer. College of Nutr., Vol 19, No. 90002, 111S-118S, 2000 2. M. Belury, Annual Review of Nutrition, July Vol.22, 505, 2002 3. Ilana Platt, Ahmed El-Sohemy, Lipids in Health and Disease, 8:15, 2009 4. S. Tricon, et al., The American Journal of Clinical Nutrition, 80:614, 2004

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